molecular formula C16H10Cl2FN3 B6347598 4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine CAS No. 1354926-76-3

4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine

Cat. No.: B6347598
CAS No.: 1354926-76-3
M. Wt: 334.2 g/mol
InChI Key: XHWJDRGDLLJYBU-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by the presence of two aromatic rings substituted with chlorine and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzaldehyde and 2-fluorobenzaldehyde.

    Formation of Intermediate: These aldehydes undergo a condensation reaction with guanidine to form the corresponding pyrimidine intermediate.

    Cyclization: The intermediate is then cyclized under acidic or basic conditions to form the final pyrimidine ring structure.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and minimize by-products.

    Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Material Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: It is used as a tool compound to study biological pathways and molecular interactions in cells.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.

    Binding Interactions: The presence of chlorine and fluorine atoms enhances binding interactions with target molecules, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dichlorophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine
  • 4-(3,4-Dichlorophenyl)-6-(2-bromophenyl)pyrimidin-2-amine
  • 4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine

Uniqueness

4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to similar compounds with different substituents.

Biological Activity

4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine class. Its unique structure, characterized by two aromatic rings with chlorine and fluorine substitutions, suggests potential biological activities that warrant investigation. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1354926-76-3
  • Molecular Formula : C16H10Cl2FN3
  • Molecular Weight : 334.2 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Preparation of Aldehydes : Using 3,4-dichlorobenzaldehyde and 2-fluorobenzaldehyde.
  • Condensation Reaction : These aldehydes react with guanidine to form a pyrimidine intermediate.
  • Cyclization : The intermediate undergoes cyclization under acidic or basic conditions.
  • Purification : The final product is purified through recrystallization or chromatography.

Biological Activity Overview

Research indicates that pyrimidine derivatives exhibit a variety of biological activities including:

  • Anticancer properties
  • Antimicrobial effects
  • Anti-inflammatory actions

The compound's biological activity is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances binding interactions with these targets, potentially modulating signaling pathways involved in cell proliferation and apoptosis .

Biological Activity Data

Activity TypeFindingsReferences
AnticancerExhibited cytostatic activity against various cancer cell lines in NCI-60 screening.
AntimicrobialShowed significant antimicrobial activity against various pathogens.
Anti-inflammatoryDemonstrated potential anti-inflammatory effects in preclinical models.

Case Studies

  • Anticancer Activity :
    • In vitro studies revealed that the compound has potent activity against non-small cell lung cancer (NSCLC) cell lines, achieving a growth inhibition (GI) value of 86.28% at a concentration of 10 μM .
    • Further testing indicated promising results against colorectal carcinoma and breast cancer cell lines, with GI values of 40.87% and 46.14%, respectively .
  • Antimicrobial Evaluation :
    • A series of pyrimidines including this compound were evaluated for antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria .
  • In Silico Studies :
    • Computational predictions using tools like PASS and Molinspiration indicated that the compound adheres to Lipinski's rule of five, suggesting good drug-likeness and bioavailability .

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2FN3/c17-11-6-5-9(7-12(11)18)14-8-15(22-16(20)21-14)10-3-1-2-4-13(10)19/h1-8H,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWJDRGDLLJYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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